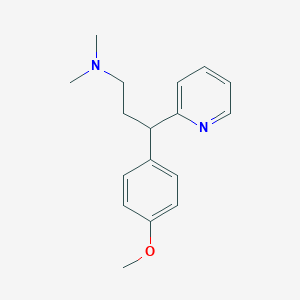

gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine

Description

γ-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine is a structurally unique compound within the arylalkylamine class. Its core structure consists of a pyridine ring linked to a substituted phenyl group (4-methoxyphenyl) via a propylamine chain, with dimethylamine substituents. The methoxy (-OCH₃) group at the para position of the phenyl ring distinguishes it from related antihistaminic analogs, such as chlorpheniramine (Cl-substituted) and brompheniramine (Br-substituted).

Properties

Molecular Formula |

C17H22N2O |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |

InChI |

InChI=1S/C17H22N2O/c1-19(2)13-11-16(17-6-4-5-12-18-17)14-7-9-15(20-3)10-8-14/h4-10,12,16H,11,13H2,1-3H3 |

InChI Key |

FNHKOZYNIGYLQN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)OC)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine typically involves the reaction of 4-methoxyphenylacetonitrile with N,N-dimethyl-2-pyridinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a common scaffold with several clinically relevant antihistamines, differing primarily in the para-substituent on the phenyl ring. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Pharmacological Activity: Electron-Withdrawing Groups (Cl, Br): Chlorpheniramine and brompheniramine exhibit potent antihistaminic activity due to the electron-withdrawing nature of their para-halogen substituents. These groups enhance receptor binding by stabilizing the molecule’s interaction with histamine H₁ receptors via dipole interactions . Electron-Donating Group (OCH₃): The methoxy group in γ-(4-methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine is electron-donating, which may reduce binding affinity compared to halogenated analogs.

Stereochemical Considerations: Dexchlorpheniramine (the dextrorotatory S-isomer of chlorpheniramine) demonstrates approximately twice the potency of the racemic mixture, highlighting the importance of stereochemistry in efficacy . No stereochemical data are provided for the methoxy variant, but analogous enantiomeric differences are likely.

Metabolic Pathways :

- Halogenated analogs like chlorpheniramine undergo hepatic metabolism via dehalogenation and N-demethylation, producing inactive metabolites . The methoxy variant may follow distinct pathways, such as O-demethylation, generating polar metabolites that could affect elimination half-life .

Physicochemical Properties :

- The methoxy group increases molecular weight (282.38 g/mol) compared to chlorpheniramine (274.8 g/mol) but reduces it relative to brompheniramine (319.2 g/mol). This impacts solubility and bioavailability; for example, chlorpheniramine maleate is water-soluble (1:9–1:10), while the methoxy variant’s solubility remains uncharacterized .

Research Implications and Gaps

- SAR Studies : The evidence lacks direct pharmacological data for γ-(4-methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine. Further in vitro assays (e.g., H₁ receptor binding) and in vivo studies are needed to quantify its efficacy relative to halogenated analogs.

- Metabolic Profiling : Comparative pharmacokinetic studies could elucidate whether the methoxy group confers advantages in duration of action or safety.

- Clinical Potential: If the methoxy variant exhibits reduced sedative effects (due to altered lipophilicity), it may serve as a template for next-generation antihistamines with improved tolerability .

Biological Activity

Gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine is a compound of interest due to its potential therapeutic applications, particularly in the realm of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an amine derivative with a molecular structure that features a pyridine ring and a methoxyphenyl group. Its chemical formula is CHNO, with a molecular weight of approximately 232.33 g/mol.

Research indicates that this compound functions primarily as a selective inhibitor of serotonin and norepinephrine reuptake. This mechanism is pivotal in modulating neurotransmitter levels in the synaptic cleft, which has implications for treating mood disorders and anxiety .

Biological Activity

- Antidepressant Effects : The compound has been shown to exhibit antidepressant-like effects in various animal models. Its ability to inhibit the reuptake of serotonin and norepinephrine suggests it may be beneficial in treating depression .

- Anticancer Properties : In studies focused on cancer cell lines, derivatives of this compound have demonstrated significant apoptosis-inducing capabilities. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, was found to have an EC50 of 2 nM for inducing apoptosis in cancer cells, indicating potent anticancer activity .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems may also confer neuroprotective properties, which are being investigated for potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Clinical Implications

The therapeutic potential of this compound extends beyond basic pharmacological effects. Its role as a selective serotonin reuptake inhibitor (SSRI) positions it as a candidate for further clinical trials aimed at treating major depressive disorder (MDD) and anxiety disorders.

Future Directions

Further research is warranted to explore:

- Long-term efficacy and safety : Longitudinal studies to assess the chronic use of this compound in human subjects.

- Mechanistic studies : Detailed investigations into its pharmacodynamics and pharmacokinetics.

- Combination therapies : Evaluating its effectiveness in conjunction with other therapeutic agents for enhanced outcomes in depression and cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for gamma-(4-Methoxyphenyl)-N,N-dimethyl-2-pyridinepropanamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or Friedel-Crafts alkylation, using catalysts like palladium or copper under inert atmospheres (e.g., nitrogen). Solvents such as DMF or toluene are common, with temperature control (60–120°C) critical for yield optimization. Purification via column chromatography or recrystallization is recommended. Comparative studies with analogs (e.g., bromopheniramine) suggest adjusting stoichiometry of methoxyphenyl precursors to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm its molecular conformation?

- Methodological Answer : Use X-ray crystallography to resolve the 3D structure, focusing on methoxyphenyl and pyridine ring interactions (e.g., π-stacking or hydrogen bonding). Complement with spectroscopic methods:

- NMR : Analyze aromatic proton signals (δ 6.8–8.5 ppm) and methoxy group singlet (δ ~3.8 ppm).

- IR : Identify N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., antihistamines or kinase inhibitors):

- Receptor Binding : Radioligand displacement assays for histamine H1 receptors.

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., chlorpheniramine) for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., racemic vs. enantiopure forms) or impurity profiles. Strategies include:

- Chiral HPLC : Separate enantiomers and test individual isomers for activity.

- Metabolic Stability Studies : Use liver microsomes to assess if metabolites contribute to observed effects.

- Dose-Response Curves : Validate activity across multiple concentrations and cell lines to rule out off-target effects .

Q. What mechanistic approaches are recommended to study its interaction with biological targets?

- Methodological Answer : For receptor or enzyme targets:

- Molecular Docking : Model binding poses using software (e.g., AutoDock Vina) with crystal structures of related targets (e.g., H1 receptor PDB: 3RZE).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.

- Mutagenesis Studies : Identify critical residues by alanine-scanning mutations in target proteins .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

- Methodological Answer : Synthesize derivatives with modifications to:

- Methoxy Group : Replace with -OH, -Cl, or -CF₃ to assess electronic effects.

- Pyridine Ring : Introduce substituents (e.g., methyl or morpholine) to enhance solubility or target affinity.

Evaluate changes in vitro (e.g., binding affinity) and in vivo (e.g., pharmacokinetics in rodent models). Compare with bromopheniramine and dexchlorpheniramine analogs for SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.